N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride
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Overview
Description
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoroacetimidoyl chloride group, which is known for its reactivity and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of benzylamine with 2,2,2-trifluoroacetimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetimidoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield secondary or tertiary amines, while reduction reactions can produce primary amines .
Scientific Research Applications
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with various molecular targets. The trifluoroacetimidoyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares a similar benzylaminoethyl group but differs in its additional functional groups and overall structure.
N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine: Another related compound with a benzylaminoethyl group, but with different substituents and properties.
Uniqueness
N-(2-(Benzylamino)ethyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to its trifluoroacetimidoyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H12ClF3N2 |
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Molecular Weight |
264.67 g/mol |
IUPAC Name |
N-[2-(benzylamino)ethyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C11H12ClF3N2/c12-10(11(13,14)15)17-7-6-16-8-9-4-2-1-3-5-9/h1-5,16H,6-8H2 |
InChI Key |
JSJALPTXXQDXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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